Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 6-chloro-2-(dibromomethyl)quinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency .
Chemical Reactions Analysis
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dibromomethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
6-chloro-2-(dibromomethyl)quinoline-4-carboxylic acid: Lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
Tert-butyl 6-chloroquinoline-4-carboxylate: Lacks the dibromomethyl group, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2ClNO2/c1-15(2,3)21-14(20)10-7-12(13(16)17)19-11-5-4-8(18)6-9(10)11/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDSGDBXDSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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